molecular formula C22H31N3O5S2 B4049479 N-(4-{[4-(dibutylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide

N-(4-{[4-(dibutylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B4049479
M. Wt: 481.6 g/mol
InChI Key: CHBWSDSQAQZRKU-UHFFFAOYSA-N
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Description

N-(4-{[4-(dibutylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide is a complex organic compound with the molecular formula C22H31N3O5S2. It is known for its unique structure, which includes two sulfamoyl groups attached to a phenyl ring, and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(dibutylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps One common method includes the reaction of 4-aminophenyl sulfonamide with dibutylamine in the presence of a suitable catalystThe reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(dibutylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can result in various derivatives depending on the substituent introduced .

Scientific Research Applications

N-(4-{[4-(dibutylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its anti-inflammatory and anticancer properties. It has shown promise in preclinical studies for its ability to inhibit certain enzymes involved in disease pathways.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-{[4-(dibutylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-(dibutylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide is unique due to the presence of two sulfamoyl groups, which may enhance its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other similar compounds and may contribute to its potential therapeutic benefits .

Properties

IUPAC Name

N-[4-[[4-(dibutylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5S2/c1-4-6-16-25(17-7-5-2)32(29,30)22-14-10-20(11-15-22)24-31(27,28)21-12-8-19(9-13-21)23-18(3)26/h8-15,24H,4-7,16-17H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBWSDSQAQZRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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